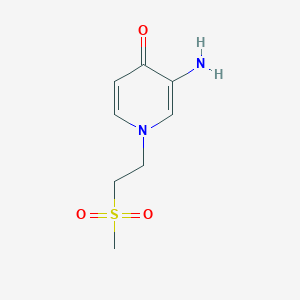
3-Amino-1-(2-methanesulfonylethyl)-1,4-dihydropyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(2-methanesulfonylethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound with a unique structure that includes an amino group, a methanesulfonylethyl side chain, and a dihydropyridinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methanesulfonylethyl)-1,4-dihydropyridin-4-one typically involves the reaction of a suitable pyridine derivative with an appropriate sulfonylating agent. One common method involves the use of methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(2-methanesulfonylethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dihydropyridinone core can be reduced to form tetrahydropyridinone derivatives.
Substitution: The methanesulfonylethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydropyridinone derivatives.
Substitution: Formation of substituted pyridinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(2-methanesulfonylethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(2-methanesulfonylethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methanesulfonylethyl side chain can enhance the compound’s solubility and bioavailability. The dihydropyridinone core may interact with various biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(2-methanesulfonylethyl)piperidin-2-one: Contains a piperidinone core instead of a dihydropyridinone core.
3-Amino-1-(2-methanesulfonylethyl)-1H-pyrazole-4-carbonitrile: Contains a pyrazole ring instead of a dihydropyridinone core.
Uniqueness
3-Amino-1-(2-methanesulfonylethyl)-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups and its dihydropyridinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H12N2O3S |
|---|---|
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
3-amino-1-(2-methylsulfonylethyl)pyridin-4-one |
InChI |
InChI=1S/C8H12N2O3S/c1-14(12,13)5-4-10-3-2-8(11)7(9)6-10/h2-3,6H,4-5,9H2,1H3 |
InChI-Schlüssel |
MCGUKUHFBCHACW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCN1C=CC(=O)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate](/img/structure/B13306126.png)

![4-Isobutyl-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B13306128.png)

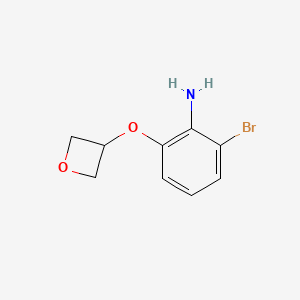
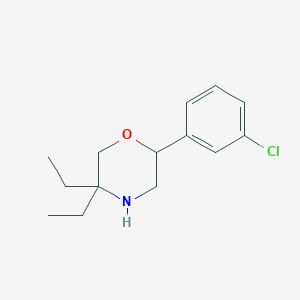
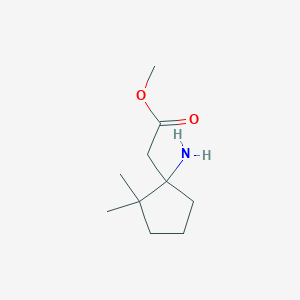

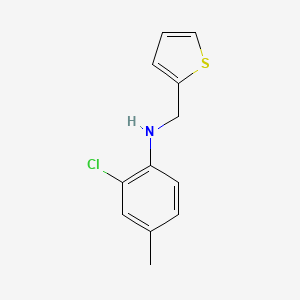
![6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13306186.png)
![2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B13306199.png)
![2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol](/img/structure/B13306203.png)

![3,5-Dimethyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306211.png)
